

Application Notes and Protocols: BRL 37344

Sodium in Diabetes Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BRL 37344 sodium

Cat. No.: B137269

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Abstract

BRL 37344 sodium is a potent and selective β 3-adrenergic receptor agonist that has also been shown to act as a dual β 2-/ β 3-adrenoceptor agonist. In the context of diabetes research, it has garnered significant interest for its ability to stimulate glucose uptake and improve glucose homeostasis independently of the insulin signaling pathway. This document provides detailed application notes and experimental protocols for the use of BRL 37344 in diabetes research, summarizing key quantitative data and outlining the underlying signaling mechanisms.

Introduction

The rising prevalence of type 2 diabetes necessitates the exploration of novel therapeutic strategies that can improve glycemic control. One promising avenue is the targeting of insulin-independent pathways for glucose disposal. BRL 37344 has emerged as a valuable research tool in this area. It has been demonstrated to enhance glucose uptake in skeletal muscle, a major tissue responsible for postprandial glucose clearance. This effect is primarily mediated through the β 2-adrenoceptor, leading to the translocation of GLUT4 glucose transporters to the cell surface. Notably, this action does not involve the canonical insulin signaling cascade, making it a potential therapeutic target for overcoming insulin resistance.

Mechanism of Action

BRL 37344 stimulates glucose uptake in skeletal muscle by activating β 2-adrenoceptors.[1][2] This activation triggers a signaling cascade that is distinct from the insulin pathway. The key molecular events involve the activation of the mechanistic target of rapamycin complex 2 (mTORC2).[1][2] Unlike insulin, BRL 37344 does not induce the phosphorylation of Akt (Protein Kinase B) at Thr308 or Ser473.[1] The downstream signaling from mTORC2 culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby facilitating increased glucose entry into the muscle cells. An important characteristic of BRL 37344 is that it acts as a partial agonist for cAMP generation but a full agonist for glucose uptake, and it does not appear to cause classical β 2-adrenoceptor desensitization or internalization.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of BRL 37344 administration in various experimental models as reported in the literature.

Table 1: In Vitro Effects of BRL 37344 on Glucose Uptake

Cell Line/Tissue	Agonist	pEC50	Maximal Response (% of basal)	Antagonist
L6 Myotubes	BRL 37344	6.9 ± 0.1	162 ± 3.2	ICI118551 (β 2-selective)
L6 Myotubes	Isoprenaline	7.3 ± 0.2	175 ± 3.5	ICI118551 (β 2-selective)
L6 Myotubes	Insulin	7.3 ± 0.2	170 ± 3.7	-
Human SKMC Myotubes	BRL 37344	-	Significant increase	-
Rat Soleus Muscle	BRL 37344 (10^{-11} M)	-	30% increase	-
Rat EDL Muscle	BRL 37344 (10^{-11} M)	-	24% increase	-

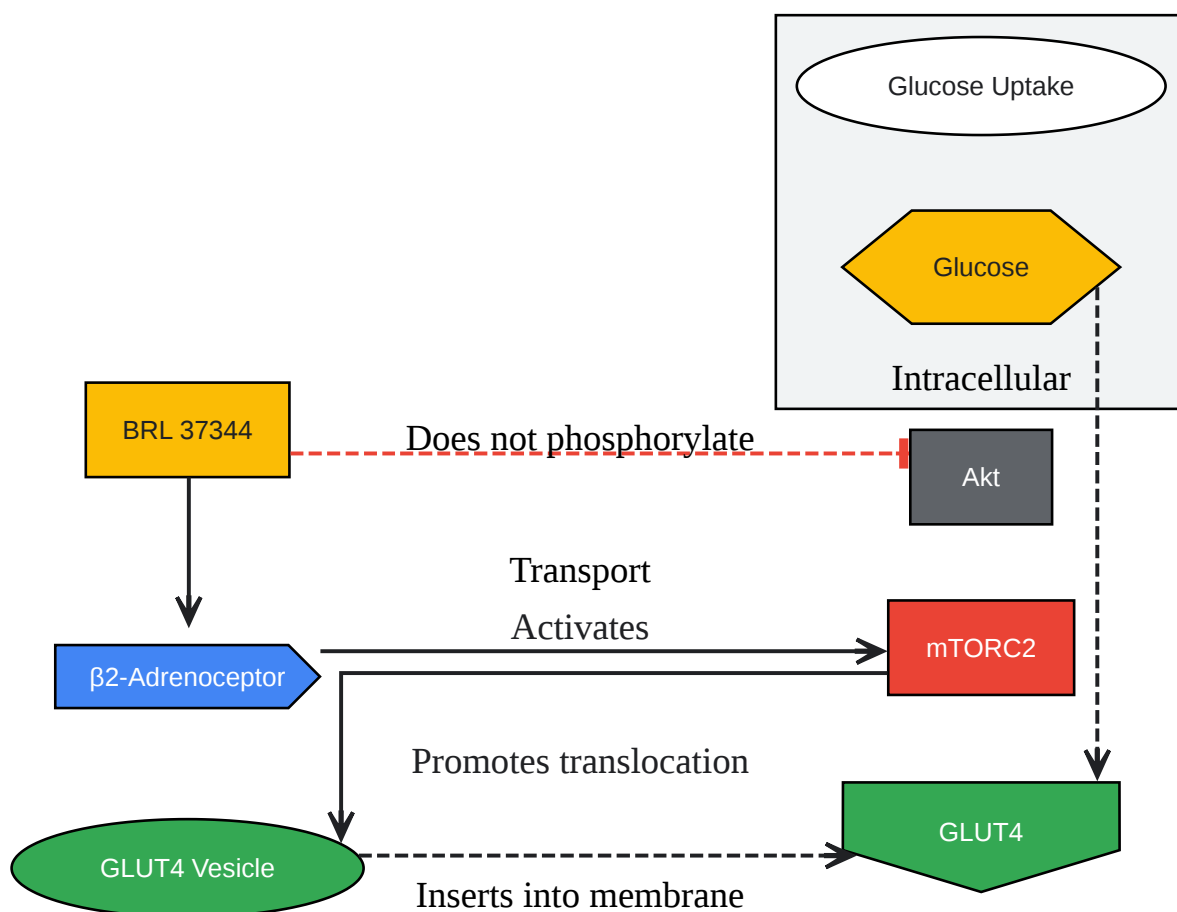
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from[\[1\]](#)[\[3\]](#)

Table 2: In Vivo Effects of BRL 37344 in a Mouse Model of X-linked Nephrogenic Diabetes Insipidus

Parameter	Treatment	Dosage	Duration	Outcome
Urine Output	Single i.p. injection	1 mg/kg	3 hours	Short-lasting reduction
24h Urine Output	Repeated i.p. injections (every 4h)	1 mg/kg	24 hours	27% reduction
24h Urine Osmolarity	Repeated i.p. injections (every 4h)	1 mg/kg	24 hours	25% increase
24h Water Intake	Repeated i.p. injections (every 4h)	1 mg/kg	24 hours	20% reduction

Data sourced from[\[4\]](#)[\[5\]](#)

Signaling Pathway Diagram



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Caption: BRL 37344 signaling pathway for glucose uptake in skeletal muscle.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

Objective: To measure the effect of BRL 37344 on glucose uptake in a skeletal muscle cell line.

Materials:

- L6 myotubes
- Krebs-Ringer-HEPES (KRH) buffer

- **BRL 37344 sodium salt**
- Insulin (positive control)
- Isoprenaline (positive control)
- ICI118551 (β 2-antagonist)
- SR59230A (β 3-antagonist)
- 2-deoxy-[3 H]-glucose
- Cytochalasin B
- Scintillation fluid and counter

Procedure:

- Seed L6 myoblasts in 6-well plates and differentiate into myotubes.
- Serum-starve the myotubes for 3-5 hours prior to the experiment.
- Wash the cells twice with KRH buffer.
- Pre-incubate the cells with or without antagonists (e.g., 1 μ M ICI118551 or 1 μ M SR59230A) for 30 minutes.
- Add varying concentrations of BRL 37344, insulin, or isoprenaline and incubate for the desired time (e.g., 30 minutes).
- Initiate glucose uptake by adding 0.5 μ Ci/mL 2-deoxy-[3 H]-glucose and 10 μ M unlabeled 2-deoxy-glucose. For non-specific uptake, add 10 μ M cytochalasin B.
- Incubate for 10 minutes at 37°C.
- Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells with 0.1 M NaOH.

- Determine the radioactivity in the cell lysates by liquid scintillation counting.
- Normalize the data to protein concentration.

Protocol 2: In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of BRL 37344 on glucose clearance in vivo.

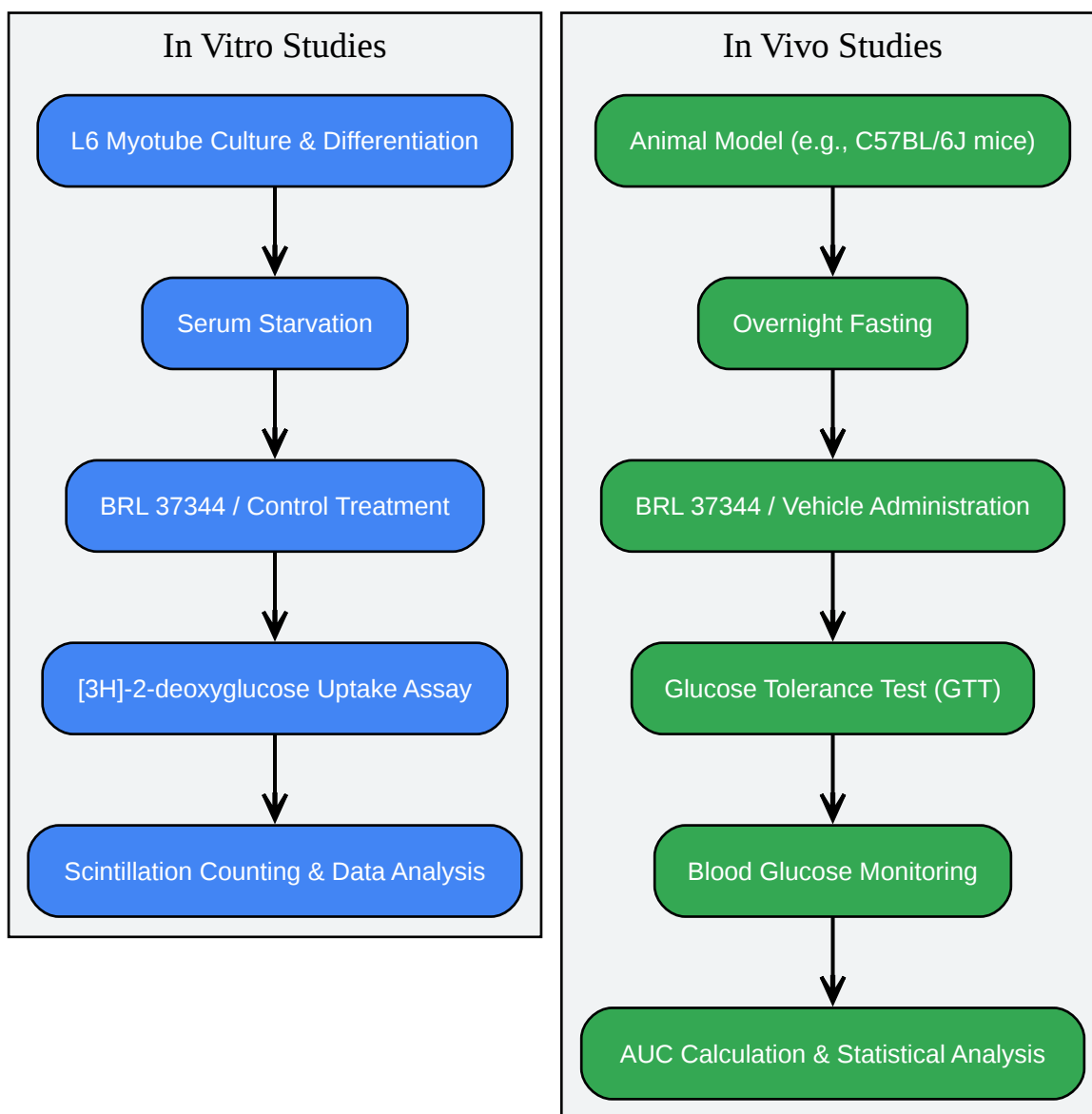
Materials:

- Male C57BL/6J mice (or other appropriate strain)
- **BRL 37344 sodium salt**
- Sterile saline
- Glucose solution (e.g., 20% w/v)
- Glucometer and test strips

Procedure:

- Fast the mice overnight (approximately 12-16 hours) with free access to water.
- Record the basal blood glucose level from the tail vein (t=0).
- Administer BRL 37344 (e.g., 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
- After 30 minutes, administer a glucose bolus (e.g., 2 g/kg body weight) via i.p. injection.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow Diagram



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Caption: Workflow for in vitro and in vivo experiments with BRL 37344.

Conclusion

BRL 37344 sodium is a valuable pharmacological tool for investigating insulin-independent mechanisms of glucose uptake. Its action through the β 2-adrenoceptor/mTORC2 pathway in skeletal muscle provides a unique model for studying alternative strategies to enhance glucose disposal. The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize BRL 37344 in their diabetes-related studies. Careful consideration of the

biphasic effects of BRL 37344, with stimulatory actions at low concentrations and potential inhibitory effects at higher concentrations on glucose utilization, is crucial for experimental design and data interpretation.[3][6]

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